Ethion monoxon

Acetylcholinesterase Inhibition Toxicology Mode of Action

Ethion monoxon was removed from USDA FSIS multi-residue methods due to a lack of commercial reference standards, leaving labs without a validated quantification tool. This pure compound solves that gap as a primary calibration standard for in-house method development. - Enables spike-recovery validation in citrus and animal tissues with established GLC methods. - Delivers 54-60-fold greater anticholinesterase potency (human plasma I50: 1.15×10⁻⁹ M) vs. Ethion. - Supplied as a neat reference material for toxicokinetic, SAR, and environmental fate studies.

Molecular Formula C9H22O5P2S3
Molecular Weight 368.4 g/mol
CAS No. 17356-42-2
Cat. No. B093208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthion monoxon
CAS17356-42-2
Synonymsethion monooxon
ethion monoxon
Molecular FormulaC9H22O5P2S3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)SCSP(=S)(OCC)OCC
InChIInChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3
InChIKeyQPNPEPLJFIUWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethion Monoxon (CAS 17356-42-2): Organophosphate Metabolite Reference Standard Procurement Guide


Ethion monoxon (CAS 17356-42-2) is an organophosphorus compound and the primary oxygen analog metabolite (oxon) formed through the oxidative desulfuration of the organophosphate insecticide Ethion (CAS 563-12-2) [1]. It belongs to a class of toxicologically significant organothiophosphates that act as potent acetylcholinesterase (AChE) inhibitors [2]. As a metabolite, it is an essential analytical reference standard for residue monitoring programs, toxicological studies, and environmental fate assessments, despite its limited commercial availability as a certified reference material [3].

Oxon metabolite reference standard for AChE inhibition residue monitoring
Target analyte in environmental fate and food safety studies
Limited commercial availability – custom synthesis or research-grade procurement

Why Ethion Monoxon (CAS 17356-42-2) Cannot Be Interchanged with Ethion or Other Organophosphate Analogs


Direct substitution of Ethion monoxon with its parent compound, Ethion, or with other organophosphate oxons (e.g., paraoxon) is scientifically invalid due to fundamental differences in biochemical potency, physicochemical properties, and regulatory relevance. Ethion monoxon exhibits significantly greater anticholinesterase activity than Ethion, making it the primary toxicologically relevant species in residue assessments [1]. Furthermore, its distinct molecular structure (MW: 368.4 g/mol; C9H22O5P2S3) results in unique chromatographic behavior and detector response compared to Ethion (MW: 384.48; C9H22O4P2S4) or Ethion dioxon (C9H22O6P2S2), requiring dedicated analytical methods for accurate quantification [2]. Critically, the lack of commercially available reference standards for Ethion monoxon has led major regulatory bodies to remove it from multi-residue monitoring programs, underscoring that analytical procurement cannot rely on generic or surrogate compounds [3].

Potency mismatch

Ethion monoxon exhibits substantially greater AChE inhibition than parent Ethion; using the parent compound may misrepresent toxicological endpoint context.

Chromatographic specificity

Distinct retention behavior and detector response require dedicated analytical methods; surrogate organophosphate oxons cannot ensure accurate quantification.

Regulatory recognition

Ethion monoxon has been removed from multi-residue programs due to lack of commercial standards; generic substitutions do not fulfill analytical procurement needs.

Quantitative Differentiation Guide: Why Ethion Monoxon (CAS 17356-42-2) Matters for Scientific Selection


Enhanced Anticholinesterase Potency vs. Parent Ethion: Human Plasma and RBC Cholinesterase Inhibition (I50)

Ethion monoxon demonstrates markedly higher potency as an acetylcholinesterase inhibitor compared to its parent compound, Ethion. In vitro assays using human plasma and red blood cell (RBC) cholinesterase reveal that Ethion monoxon is approximately 60-fold and 54-fold more potent than Ethion, respectively [1]. This enhanced potency is a defining characteristic of the oxon metabolite and directly impacts its toxicological significance.

AChE potency gap
Head-to-head
60.4-fold lower plasma I50; 53.9-fold lower RBC I50 vs. Ethion
Supports metabolite-specific toxicological significance in residue safety assessments
Human plasma/RBC in vitro assay (Greco et al., 1970)
Acetylcholinesterase Inhibition Toxicology Mode of Action

Toxicologically Relevant Residue Levels: Field vs. Parent Compound

In agricultural field trials, Ethion monoxon is consistently detected as a residue but at levels significantly lower than the parent compound, Ethion. A study on Florida citrus trees across multiple treatments found that oxon metabolite levels were 'low and always below the residue level of ethion itself' [1]. This consistent quantitative relationship informs the development of residue monitoring and risk assessment models.

Field residue ratio
Head-to-head
Oxon residue consistently below parent Ethion levels in citrus field trials
Context-dependent: low environmental concentration despite higher potency informs risk modeling
Florida citrus foliar dislodgeable residue (King, 1977)
Residue Chemistry Field Dissipation Risk Assessment

Regulatory and Commercial Availability Status: A Critical Procurement Differentiator

A critical and quantifiable differentiator for procurement is the commercial availability status. As of July 2024, the USDA FSIS reported that 'there is currently no commercially available reference material or analytical standard for Ethion monoxon,' leading to its removal as an analyte of interest from official multi-residue methods [1]. In contrast, the parent compound Ethion remains a commercially available and actively monitored analyte.

Standard availability
Reported
No commercial reference material for Ethion monoxon (USDA FSIS, July 2024); Ethion standard remains available.
Creates a high-value niche for custom synthesis to fill analytical gap
Binary status: Available vs. Not available
Reference Material Regulatory Compliance Analytical Method

Comparative Acute Oral Toxicity: Class-Level Inference vs. Known Parent Data

The US EPA's Reregistration Eligibility Decision (RED) for Ethion identifies Ethion monoxon as the 'only metabolite of toxicological concern' [1]. However, specific acute oral LD50 data for Ethion monoxon is not readily available in the peer-reviewed literature. The parent compound, technical Ethion, has reported oral LD50 values ranging from 21 to 191 mg/kg in rats [2]. The enhanced in vitro potency of Ethion monoxon (see above) provides a class-level inference of increased acute toxicity, but the absence of a defined in vivo LD50 for the monoxon itself represents a key data gap.

Acute toxicity gap
Class-level
In vivo LD50 for Ethion monoxon not located; parent Ethion LD50 21–191 mg/kg (rat).
Data to verify: class-level inference of enhanced toxicity from in vitro AChE data requires review
US EPA RED; PubChem parent data
Acute Toxicity In Vivo Risk Assessment

Analytical Method Specificity: GLC Resolution from Ethion and Ethion Dioxon

Ethion monoxon requires specific analytical methods for detection and quantification. A foundational gas-liquid chromatographic (GLC) method using a flame photometric detector (FPD) was developed to simultaneously determine Ethion, Ethion monooxon, and Ethion dioxon in animal tissues [1]. This method's existence confirms that these three compounds possess sufficient differences in physicochemical properties (e.g., retention time) to be resolved chromatographyically, making a generic 'Ethion' assay inadequate for quantifying the toxicologically relevant monoxon metabolite.

GLC resolution
Method context
Ethion monoxon resolved as distinct peak from Ethion and Ethion dioxon in GLC-FPD analysis.
Requires dedicated reference standard for chromatographic method validation
Turkey/cattle tissue extracts (Ivey & Mann, 1975)
Gas-Liquid Chromatography Analytical Chemistry Method Validation

Metabolic Formation and Plant Residue Kinetics: Comparative Accumulation in Soybean

In a radiolabeled metabolic study on soybeans, Ethion monoxon was identified as one of four primary metabolites in seeds following foliar application of 14C-Ethion [1]. This provides direct evidence of its formation and accumulation in a relevant food matrix. While the study does not provide a direct quantitative comparison with the parent compound's residue levels, it confirms the metabolite's presence and its distinct chromatographic identity.

Plant metabolism ID
Reported
Ethion monoxon identified as primary metabolite in soybean seeds after 14C-Ethion application.
Supports need for standard in food safety monitoring of crops
Qualitative identification; seed oil analysis (Mahdy et al., 2013)
Metabolism Residue Chemistry Environmental Fate

Recommended Research and Industrial Application Scenarios for Ethion Monoxon (CAS 17356-42-2)


Development and Validation of GC-MS/MS or LC-MS/MS Methods for Regulatory Residue Analysis

Given that Ethion monoxon has been removed from official USDA FSIS multi-residue methods due to a lack of commercial reference standards [1], laboratories seeking to develop or maintain in-house methods for comprehensive Ethion residue monitoring require a pure compound. Ethion monoxon is essential as a calibration standard and for spike-recovery experiments to validate method accuracy and precision in complex matrices (e.g., citrus, animal tissues), as established by foundational GLC methods [2].

Comparative Toxicological and Mode-of-Action Studies on Acetylcholinesterase

For researchers investigating the structure-activity relationship (SAR) of organophosphate pesticides, Ethion monoxon is a critical tool. Its in vitro I50 values against human plasma and RBC cholinesterase are established as 1.15 × 10⁻⁹ M and 6.1 × 10⁻⁸ M, respectively, which are 54-60 fold more potent than Ethion [3]. A pure standard enables precise enzyme kinetics studies, comparison with other oxon metabolites, and investigation of species-specific sensitivity.

Environmental Fate and Metabolism Studies in Plants and Soils

As Ethion monoxon is a confirmed metabolite of Ethion in both plants (e.g., soybeans) and animals, a pure standard is required to trace its formation, degradation, and accumulation [4]. Research applications include studying oxidative desulfuration pathways, determining degradation half-lives in soil and water, and quantifying the metabolite in field dissipation trials on crops like citrus, where its residue levels, though low, are consistently detected [5].

Biomonitoring and Human Health Risk Assessment

Ethion monoxon is a toxicologically relevant metabolite in the context of human exposure to Ethion residues. Studies on the bioavailability and toxicity of Ethion metabolites necessitate a pure standard of Ethion monoxon for use as a biomarker of exposure [4]. Its identification as the 'metabolite of toxicological concern' by the US EPA [6] underscores its importance in developing biomonitoring assays for assessing human health risks from dietary or occupational exposure.

Application
Selection Property
Validation Focus
Chromatographic residue method development
Metabolite-specific retention & calibration
Spike-recovery accuracy in tissue/crop matrices
AChE inhibition mode-of-action research
Defined in vitro potency reference
Enzyme kinetics & species sensitivity comparison
Plant & soil metabolism studies
Oxidative desulfuration pathway tracer
Degradation half-life & metabolite profiling
Biomonitoring assay development
Toxicologically relevant biomarker
Exposure assessment & biomarker quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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